molecular formula C9H10BrNO2 B3109299 2-bromo-5-methoxy-N-methylbenzamide CAS No. 171425-69-7

2-bromo-5-methoxy-N-methylbenzamide

Cat. No. B3109299
CAS RN: 171425-69-7
M. Wt: 244.08 g/mol
InChI Key: YVOLDMLGHDJVEC-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.08 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a bromine atom at the 2nd position, a methoxy group at the 5th position, and a methyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.08 g/mol . Other properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis in Pharmaceutical Research

2-bromo-5-methoxy-N-methylbenzamide has been studied in the context of synthesizing various pharmaceutical compounds. For example, Kametani et al. (1969) investigated its use in the modified total synthesis of (±)-galanthamine, a compound known for its therapeutic potential in treating conditions like Alzheimer's disease (Kametani, Yamaki, Yagi, & Fukumoto, 1969). This highlights its role in the development of important neurological drugs.

Photodynamic Therapy in Cancer Treatment

Another significant application is in the development of photosensitizers for photodynamic therapy, a treatment method for cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups, demonstrating the potential of this compound in creating effective cancer treatments (Pişkin, Canpolat, & Öztürk, 2020).

Radiopharmaceutical Development

The compound has also been used in radiopharmaceutical research. Mertens et al. (1994) studied its radioiodinated form for serotonin-5HT2-receptors, showing its application in γ-emission tomography, a diagnostic technique in neuroscience (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994). This is crucial for understanding and diagnosing neurological conditions.

Neuroleptic Agents Research

Additionally, Paulis et al. (1985) synthesized a series of 6-methoxysalicylamides, derived from 2,6-dimethoxybenzamides like this compound, to explore their potential as neuroleptic agents (De Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985). This research contributes to our understanding of drugs that can influence theneurochemical behavior in the brain, potentially leading to new treatments for psychiatric disorders.

Potential in Antipsychotic Drug Development

Högberg et al. (1990) conducted research on the synthesis and properties of various benzamides, including compounds similar to this compound. They evaluated these compounds for their antidopaminergic properties, contributing to the development of antipsychotic medications (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990). This is significant for advancing treatments for conditions like schizophrenia.

Investigation in Sigma-2 Receptor Probes

In the field of pharmacology, Xu et al. (2005) explored the use of benzamide analogues, related to this compound, as sigma-2 receptor probes. This study is vital for understanding sigma-2 receptors' role in various physiological and pathological processes (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Natural Product Research and Antioxidant Properties

Additionally, Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally related to this compound. They found these compounds had significant radical scavenging activity, indicating their potential use as natural antioxidants (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

properties

IUPAC Name

2-bromo-5-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLDMLGHDJVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281754
Record name Benzamide, 2-bromo-5-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171425-69-7
Record name Benzamide, 2-bromo-5-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171425-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-bromo-5-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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